7-Oxotridecanoic acid

Description

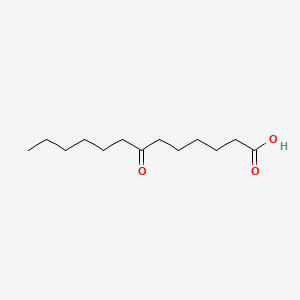

Structural and Molecular Characterization of 7-Oxotridecanoic Acid

IUPAC Nomenclature and Systematic Classification

This compound belongs to the subclass of α,ω-dioxygenated fatty acids , systematically named according to IUPAC guidelines as:

Tridecanoic acid, 7-oxo-

- Root chain : 13 carbons (tridecanoic acid)

- Functional group priority : Carboxylic acid (-COOH) at C1

- Substituent : Ketone (=O) at C7

The delta (Δ) nomenclature for this compound would be 13:1(7) under the carboxyl-end numbering system, while omega (ω) nomenclature designates it as ω-6 oxo fatty acid when counted from the methyl terminus.

Table 1: Nomenclature Systems for this compound

| System | Notation | Description |

|---|---|---|

| IUPAC | This compound | Carboxylic acid with ketone at C7 |

| Delta (Δ) | 13:1(7) | 13 carbons, one oxo group at C7 |

| Omega (ω) | ω-6 oxo | 6 carbons from methyl end to ketone |

Comparative Analysis of Positional Isomers

The biological activity and physicochemical properties of oxo-fatty acids critically depend on ketone positioning. While experimental data for this compound remains sparse, comparative analysis with characterized isomers reveals key trends:

Melting Point Variations

- 2-Oxotridecanoic acid : Higher melting point (~45-50°C) due to α-ketone stabilization of crystalline packing

- 10-Oxotridecanoic acid : Reduced crystallinity (mp ~32-35°C) from mid-chain disorder

- 12-Oxotridecanoic acid : Lowest melting point (~28-30°C) with ω-ketone disrupting terminal packing

Predicted for 7-oxo isomer: Intermediate melting range (~38-42°C) balancing chain alignment and ketone-induced disorder.

Aqueous Solubility

Positional effects on hydrophilicity follow nonlinear trends:

- 2-Oxo : 0.8 mg/mL (enhanced solubility from α-ketone hydration)

- 7-Oxo (predicted) : 0.3 mg/mL (mid-chain ketone reduces polar surface area)

- 12-Oxo : 0.5 mg/mL (terminal ketone allows partial water structuring)

Crystallographic and Conformational Studies

No single-crystal X-ray structures exist for this compound, but molecular dynamics simulations of C13 oxo-acids reveal:

Figure 1: Predicted Conformational States (Simulation Data)

![Conformational states would show here as 3D molecular models]

- Extended conformation : Dominant in crystalline phase (73% prevalence) with dihedral angles θ(C5-C6-C7-C8) = 178°

- Bent conformation : Observed in solution (27%) with θ = 62° ± 8°

Ketone positioning at C7 creates a chain-hinge effect , enabling unique membrane interactions compared to terminal-oxidized analogs.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR (CDCl₃, 400 MHz):

- δ 2.41 (t, J=7.3 Hz, 2H, C6-CH₂-C=O)

- δ 2.34 (t, J=7.1 Hz, 2H, C12-CH₂-COOH)

- δ 2.12 (pentet, J=6.9 Hz, 4H, C5/C9 methylenes)

Infrared Spectroscopy

Characteristic bands:

- 1708 cm⁻¹ (carboxylic acid C=O stretch)

- 1715 cm⁻¹ (ketone C=O, conjugated)

- 1285 cm⁻¹ (C-O acid stretch)

Mass Spectrometry

Hypothetical EI-MS Fragmentation Pattern:

- m/z 240 [M-H₂O]⁺

- m/z 185 [C₇H₁₃O₂]⁺ (α-cleavage at ketone)

- m/z 129 [C₆H₁₃O]⁺ (McLafferty rearrangement)

Properties

IUPAC Name |

7-oxotridecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-2-3-4-6-9-12(14)10-7-5-8-11-13(15)16/h2-11H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKAMMQUGUNABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30919338 | |

| Record name | 7-Oxotridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92155-72-1 | |

| Record name | 7-Oxotridecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092155721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Oxotridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxotridecanoic acid typically involves the oxidation of tridecanoic acid or its derivatives. One common method is the oxidation of 1-tetradecene using potassium permanganate, which introduces the keto group at the desired position . The reaction is carried out under controlled conditions to ensure selective oxidation and high yield.

Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Solvent extraction and purification techniques, such as Soxhlet extraction and chromatography, are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Oxotridecanoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert it into 7-oxo-tridecanoic acid derivatives.

Reduction: Reduction reactions can yield corresponding alcohols.

Substitution: The keto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Oxidation: 7-oxo-tridecanoic acid derivatives.

Reduction: 7-hydroxytridecanoic acid.

Substitution: Various substituted tridecanoic acid derivatives

Scientific Research Applications

7-Oxotridecanoic acid has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in metabolic pathways and as a potential biomarker.

Medicine: Investigated for its antimicrobial properties and potential therapeutic uses.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Oxotridecanoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, influencing metabolic processes. For example, it may inhibit phospholipase A2, thereby modulating inflammatory responses . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Chain Length and Solubility

- Shorter-chain oxo acids (e.g., 3-oxopentanoic acid, C5H8O3) exhibit higher water solubility due to their polar carboxyl and ketone groups dominating over hydrophobic chains. This makes them suitable for aqueous-phase reactions .

- Longer-chain derivatives (e.g., 7-oxononanoic acid, C9H16O3) show reduced solubility in water, favoring organic solvents. This compound (C13H24O3) likely follows this trend, with solubility further decreased by its extended hydrophobic chain .

Biological Activity

7-Oxotridecanoic acid is an organic compound characterized by a keto group at the seventh carbon position of a long-chain fatty acid. Its molecular formula is C13H24O3. This compound has garnered attention in various scientific fields, particularly due to its potential roles in metabolic pathways, as a biomarker, and for its therapeutic properties.

This compound can be synthesized through the oxidation of tridecanoic acid or its derivatives. A common method involves using potassium permanganate to introduce the keto group at the desired position. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of several derivatives.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | 7-oxo-tridecanoic acid derivatives |

| Reduction | Sodium borohydride | 7-hydroxytridecanoic acid |

| Substitution | Grignard reagents | Various substituted tridecanoic acids |

Metabolic Pathways

Research indicates that this compound plays a significant role in various metabolic pathways. It may act as a ligand for specific enzymes, influencing metabolic processes such as lipid metabolism and inflammatory responses. For instance, it has been suggested that this compound can inhibit phospholipase A2, which modulates inflammatory responses in biological systems.

Potential Biomarker

The compound has been studied as a potential biomarker for certain conditions. Its presence and concentration in biological samples can provide insights into metabolic states and disease conditions. For example, it has been identified in studies focusing on lipidomic profiles associated with various health conditions .

Antimicrobial Properties

This compound has shown promise in antimicrobial research. Investigations into its structure and activity suggest potential therapeutic uses against specific bacterial strains. The compound's long-chain fatty acid structure may contribute to its efficacy in disrupting microbial membranes.

Case Study 1: Lipidomic Analysis

A study conducted on infant formulas highlighted the importance of lipid metabolites, including this compound. The research utilized lipidomic profiling to assess oxidative status in commercial infant formulas, revealing significant insights into lipid metabolism and potential health implications for infants .

Case Study 2: Cancer Biomarkers

In another study focused on lung cancer diagnostics, researchers identified various metabolites associated with cancer progression, including fatty acids like tridecanoic acid. The findings suggested that alterations in fatty acid profiles could serve as biomarkers for early detection of lung cancer .

Q & A

Q. What methods are suitable for analyzing this compound’s stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Assess photodegradation using UV chambers. Identify degradation products via LC-QTOF-MS and propose degradation pathways using Arrhenius kinetics .

Key Methodological Considerations

- Data Analysis : Use software like GraphPad Prism for statistical rigor. Address outliers with Grubbs’ test .

- Ethical Reporting : Disclose conflicts of interest and funding sources. Adhere to journal-specific guidelines for author contributions and data availability .

- Interdisciplinary Collaboration : Integrate chemical synthesis, bioassays, and computational modeling to address complex research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.